molecular formula C12H10BrNO2 B177334 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone CAS No. 103788-62-1

2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

Cat. No. B177334
CAS RN: 103788-62-1
M. Wt: 280.12 g/mol
InChI Key: RSBWHTQEZHZARK-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is a chemical compound with the CAS Number: 103788-62-1 . It has a linear formula of C12H10O2N1Br1 .


Molecular Structure Analysis

The molecular formula of 2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone is C12H10BrNO2 . It has a molecular weight of 280.12 . The InChI key is RSBWHTQEZHZARK-UHFFFAOYSA-N .

Scientific Research Applications

Pharmaceutical Research

Oxazole derivatives are known for their wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives for screening in different pharmaceutical applications. They are considered an important class of biologically active compounds in pharmaceutical chemistry .

Pesticide Development

In the discovery of new pesticides, oxazoles have shown rapid progress, particularly in the development of fungicides, insecticides, and acaricides. The oxazole ring is often used as a scaffolding structure or bridging chain to connect different reactive groups .

Biological Activity Studies

Oxazole derivatives have been synthesized and tested for their anti-inflammatory effects, among other biological activities. They have been compared to standard medicines using techniques like HRBC membrane stabilization .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . The hazard statements include H302, H315, and H319 . The precautionary statements include P264, P270, P280, P337 + P313, and P501 .

properties

IUPAC Name

2-bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-8-11(10(15)7-13)14-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBWHTQEZHZARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-methyl-2-phenyloxazol-4-yl)ethanone

CAS RN

103788-62-1
Record name 2-bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-acetyl-5-methyl-2-phenyloxazole (12.0 g) in chloroform (100 ml) was added at 50° C. a solution of bromine (10.5 g) in chloroform (10 ml). The mixture was further heated at 55° C. for 30 minutes and poured into saturated aqueous sodium bicarbonate solution (500 ml). The chloroform layer was separated and the aqueous layer was extracted with chloroform. The conbined chloroform layer was washed with water and dried (MgSO4). Evaporation of the solvent gave 4-bromoacetyl-5-methyl-2-phenyloxazole as crystals (14.5 g, 86.3%). Recrystallization from ethyl ether-hexane gave colorless rods, mp 88°-89° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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